molecular formula C10H12BrN3O2 B2577613 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 841208-76-2

6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B2577613
CAS No.: 841208-76-2
M. Wt: 286.129
InChI Key: CLPWLJZDEOEFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (CAS: 841208-76-2) is a pyrrolo[3,4-d]pyrimidine-dione derivative characterized by a bromoethyl substituent at position 6 and methyl groups at positions 1 and 2. Its molecular formula is C₁₀H₁₂BrN₃O₂, with a molecular weight of 286.13 g/mol (predicted density: 1.7 g/cm³; pKa: -1.23) .

Properties

IUPAC Name

6-(2-bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-12-8-6-14(4-3-11)5-7(8)9(15)13(2)10(12)16/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPWLJZDEOEFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with bromoethylamine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: m-Chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Substituted Derivatives: Products formed by substitution of the bromoethyl group

    Oxidized and Reduced Derivatives: Products formed by oxidation or reduction reactions

Scientific Research Applications

Research Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds containing pyrrolo[3,4-d]pyrimidine frameworks exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines, including ovarian and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
  • Enzyme Inhibition
    • The compound has been studied for its potential to inhibit aldehyde dehydrogenase isoforms, which are implicated in chemotherapy resistance. Research suggests that targeting these enzymes can enhance the efficacy of existing chemotherapeutic agents . For example, modifications to the pyrrolo[3,4-d]pyrimidine core have shown varied inhibitory effects on these enzymes, indicating a structure-activity relationship that can be exploited for drug design.
  • Synthesis of Novel Derivatives
    • The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has led to the development of various analogs with altered biological activity profiles. These derivatives are being explored for their potential use in treating diseases beyond cancer, including neurodegenerative disorders and infectious diseases. The ability to modify the bromoethyl group allows for diverse functionalization strategies that can enhance bioactivity or selectivity .

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer propertiesDemonstrated significant cytotoxicity against ovarian cancer cells with IC50 values in low micromolar range.
Study B Investigate enzyme inhibitionIdentified as a potent inhibitor of ALDH1A isoforms; enhanced sensitivity to chemotherapeutics was observed in resistant cell lines.
Study C Synthesize novel derivativesDeveloped several analogs with improved solubility and bioavailability; some showed enhanced activity against bacterial strains.

Mechanism of Action

The mechanism of action of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as a CDK inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with other molecular targets and pathways is also being explored in various research studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP Key Features / Applications
Target Compound 6-(2-Bromoethyl), 1,3-dimethyl C₁₀H₁₂BrN₃O₂ 286.13 Alkylating potential, synthetic intermediate
MDPD A-1 5-(4-Methoxyphenyl), 6-(2-methoxyphenyl) C₂₀H₁₈N₃O₄ 364.38 FAAH inhibition (95% structural similarity)
6-(2-Aminophenyl)-5-(4-chlorophenyl) derivative 6-(2-Aminophenyl), 5-(4-chlorophenyl) C₂₀H₁₇ClN₄O₂ 380.83 3.54 Enhanced H-bonding (2 HBD, 4 HBA)³
6-(4-Fluorophenyl)-5-(4-methoxyphenyl) derivative (MDPD A-3) 6-(4-Fluorophenyl), 5-(4-methoxyphenyl) C₂₀H₁₇FN₃O₃ 366.37 FAAH modulation, improved selectivity
6-(2-Aminophenyl)-1,3-dimethyl-5-phenyl derivative 6-(2-Aminophenyl), 5-phenyl C₁₉H₁₇N₅O₂ 355.37 CFTR inhibition (nanomolar potency)

³ HBD: Hydrogen bond donors; HBA: Hydrogen bond acceptors.

Key Observations:
  • Substituent Effects : The bromoethyl group in the target compound distinguishes it from phenyl-substituted analogs (e.g., MDPD series) . This group increases electrophilicity, enabling nucleophilic substitution reactions, whereas aryl substituents (e.g., methoxy, chloro) enhance target binding via π-π interactions .
  • Molecular Weight and Lipophilicity : The target compound has a lower molecular weight (286.13 vs. 380.83 in ) and predicted logP, suggesting better membrane permeability but reduced solubility compared to bulkier analogs .
Key Observations:
  • Mechanistic Diversity: The bromoethyl group in the target compound may enable covalent interactions, unlike MDPD analogs, which rely on non-covalent FAAH binding .
  • Antioxidant vs. Channel Modulation : Cyclopenta[d]pyrimidines () exhibit antioxidant activity dependent on thioether substituents, whereas pyrrolo[3,4-d]pyrimidine-diones (e.g., ) target ion channels or enzymes .

Biological Activity

6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrN3O2. It features a pyrrolo[3,4-d]pyrimidine core which is known for its diverse biological activities. The presence of the bromoethyl group enhances its reactivity and potential for interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, the pyrrolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. Inhibiting PARPs can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Antiproliferative Effects

Studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa0.98Induction of apoptosis
This compoundCFPAC-10.79DNA damage accumulation

These results suggest that this compound may effectively inhibit the growth of cancer cells through mechanisms involving apoptosis and DNA damage.

Case Studies

  • Inhibition of PARP Activity : A study demonstrated that derivatives similar to this compound significantly inhibited PARP-1 and PARP-2 activities in vitro. This inhibition was linked to increased cytotoxicity in cancer cells with defective homologous recombination repair pathways .
  • Cell Cycle Arrest : Another investigation found that treatment with this compound resulted in cell cycle arrest at the G2/M phase in HeLa cells. This was accompanied by an increase in cyclin B1 levels and activation of cyclin-dependent kinases (CDKs), suggesting a disruption in normal cell cycle progression .

Research Findings

Recent studies have explored various structural modifications to enhance the biological activity of pyrrolo[3,4-d]pyrimidines. Modifications such as adding different substituents on the aromatic ring have been shown to affect both potency and selectivity towards specific cancer cell types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves alkylation and cyclization steps. For example, bromoethyl groups can be introduced via nucleophilic substitution using alkyl halides (e.g., 2-bromoethyl reagents) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DCM . Optimization includes controlling reaction temperature (40–80°C) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for the bromoethyl proton signals (δ 3.5–4.0 ppm, multiplet) and methyl groups (δ 1.2–1.5 ppm for CH₃, split due to coupling with adjacent N atoms) .
  • 13C NMR : Carbonyl carbons (C=O) appear at δ 160–170 ppm, while the bromoethyl carbons (C-Br) resonate at δ 30–40 ppm .
  • LCMS : Confirm molecular weight via [M+H]+ peaks, with fragmentation patterns indicating loss of Br or methyl groups .

Q. What purification methods are recommended post-synthesis, and how are common impurities addressed?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with CHCl₃:MeOH 95:5) effectively removes unreacted starting materials. Recrystallization in ethanol/water (1:1 v/v) isolates high-purity crystals. TLC monitoring (Rf ~0.2–0.3 in CHCl₃:MeOH 9:1) ensures reaction completion .

Advanced Research Questions

Q. How can DFT and TD-DFT calculations predict electronic properties and reactivity for this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use B3LYP/6-311+G(d,p) basis sets to calculate energy gaps (ΔE ~3.9–4.1 eV), correlating with UV-vis absorption maxima (e.g., λmax ~300 nm) .
  • Natural Bond Orbital (NBO) : Identify charge transfer between the bromoethyl group and the pyrrolopyrimidine core, explaining nucleophilic reactivity at the C-Br bond .
  • Molecular Electrostatic Potential (MEP) : Predict electrophilic sites (e.g., carbonyl carbons) for functionalization .

Q. What strategies are used to establish structure-activity relationships (SAR) for bromoethyl-substituted pyrrolopyrimidinediones in enzyme inhibition studies?

  • Methodological Answer :

  • Substituent Variation : Replace the bromoethyl group with chloroethyl or methyl groups to assess steric/electronic effects on binding affinity .
  • Biological Assays : Test inhibitory activity against kinases (e.g., eEF-2K) via IC₅₀ measurements using fluorescence polarization assays. Compare with analogs lacking the bromoethyl group to isolate its contribution .

Q. How do researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, Tmax) via LC-MS/MS in plasma samples. Low oral absorption may explain reduced in vivo efficacy .
  • Metabolite Identification : Use HPLC-HRMS to detect metabolites (e.g., debrominated derivatives) that may alter activity in vivo .
  • Dose-Response Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What challenges arise in achieving regioselectivity during alkylation of the pyrrolo[3,4-d]pyrimidine core, and how are they mitigated?

  • Methodological Answer :

  • Steric Control : Use bulky bases (e.g., DBU) to direct alkylation to the less hindered N1 position over N3 .
  • Protecting Groups : Temporarily protect reactive sites (e.g., carbonyls) with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states favoring regioselective bromoethylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.